2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine
Description
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-(3-methylbutyl)oxolan-3-amine |
InChI |
InChI=1S/C13H27NO/c1-10(2)7-8-14-11-9-12(3,4)15-13(11,5)6/h10-11,14H,7-9H2,1-6H3 |
InChI Key |
OVUGAWKBWVBBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1CC(OC1(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Tetra-substituted Oxolane Core
- Starting Material: A suitable diol precursor, such as 1,2-dimethyl-3-methylbutane-1,2-diol or a protected derivative.
- Cyclization: The diol undergoes intramolecular cyclization under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form the oxolane ring, with control over regioselectivity to favor substitution at the 2 and 5 positions.
Step 2: Introduction of the Methyl Groups at Positions 2 and 5
- Alkylation: The methyl groups are introduced via methylation reactions using methyl halides (e.g., methyl iodide or methyl bromide) under basic conditions, targeting the appropriate carbons.
- Control of Selectivity: Protecting groups or directing groups may be employed to ensure methylation occurs specifically at the 2 and 5 positions.
Step 3: Functionalization at the 3-Position
- Amination: The amino group is introduced at the 3-position through nucleophilic substitution or reduction of a suitable precursor (e.g., oxolane-3-one or oxolane-3-carboxylic acid derivatives).
- Protection/Deprotection: Protective groups may be used to prevent undesired reactions at other sites during the amination process.
Step 4: N-Substitution with 3-Methylbutyl Group
- The nitrogen atom at the 3-position is alkylated with 3-methylbutyl halides or related electrophiles to form the N-substituted amine, completing the synthesis.
Specific Conditions and Reagents
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Acid catalyst (e.g., p-toluenesulfonic acid) | Reflux | Promotes intramolecular cyclization |
| Methylation | Methyl iodide / methyl bromide, base (e.g., K2CO3) | Room temperature to reflux | Selective methylation at carbons |
| Amination | Ammonia or amines, catalysts | Elevated temperature | Formation of amino group at 3-position |
| N-alkylation | 3-methylbutyl halides | Reflux with base | N-substitution on the amino group |
Chemical Reactions Analysis
Types of Reactions: 2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key differences between 2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine and analogous compounds are summarized below:
Table 1: Structural and Physical Properties Comparison
Key Differences
(a) Ring Systems and Functional Groups
- Oxolane vs. Pyrroline : The target compound’s oxolane ring (oxygen heteroatom) contrasts with pyrroline-based spin labels (e.g., MTSSL, BSL), which contain nitrogen and nitroxide radicals critical for electron paramagnetic resonance (EPR) applications .
- Amine vs.
(b) Substituent Effects
- Steric Hindrance : The tetramethyl groups on the oxolane ring increase steric bulk compared to simpler amines like oxolan-3-amine . This may reduce nucleophilicity or hinder reactions at the amine site.
- Lipophilicity : The branched N-(3-methylbutyl) group enhances lipophilicity compared to polar spin labels (e.g., MTSSL), suggesting better solubility in organic solvents.
Research Findings and Trends
Reactivity and Stability
Comparative Performance in Solubility
- Aqueous Solubility : The target compound is less water-soluble than MTSSL (due to the absence of polar sulfonate groups) but more soluble than purely aromatic amines.
- Organic Solubility: Enhanced by the N-(3-methylbutyl) group, making it suitable for reactions in non-polar media.
Biological Activity
2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine is an organic compound notable for its unique structural features, including a cyclic oxolane (tetrahydrofuran) ring and a branched amine substituent. This compound has garnered attention in various fields due to its potential biological activity and applications.
- Molecular Formula : C13H27N
- Molecular Weight : Approximately 213.36 g/mol
- Structure : The compound features multiple methyl groups that enhance its hydrophobic characteristics, influencing its interaction with biological systems.
The biological activity of this compound can be attributed to its amine functional group and the oxolane ring. The amine group allows for nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under acidic or basic conditions. These reactions can lead to the formation of various derivatives that may exhibit different biological properties.
Interaction with Biological Targets
Preliminary studies suggest that the compound's interaction profiles with biological targets such as receptors or enzymes are influenced by its steric properties. The presence of a branched alkyl substituent (3-methylbutyl) may enhance binding affinity and selectivity towards specific targets compared to linear alkyl chains.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-N-(3-methylbutyl)oxolan-3-amine | C11H23N | Fewer methyl groups; smaller size |
| 2,2-Dimethyl-N-(pentan-3-yl)oxolan-3-amine | C12H25N | Similar ring structure; different alkyl chain |
| 2-Ethyl-N-(3-methylbutyl)oxolan-3-amine | C12H25N | Ethyl group instead of methyl; larger size |
The highly branched structure of this compound provides enhanced steric hindrance compared to other compounds in the table. This feature is significant as it may influence its biological activity and interaction profiles significantly.
Study on Binding Affinity
In a study examining the binding affinity of various oxolane derivatives to specific receptors, this compound demonstrated a higher affinity compared to its less branched counterparts. This was attributed to the increased steric hindrance and hydrophobic interactions provided by the 3-methylbutyl group.
Pharmacological Applications
Research has indicated potential applications in pharmacology where this compound could serve as a lead structure for developing new therapeutic agents targeting specific enzymes involved in metabolic pathways. The unique structural characteristics may allow for selective inhibition or modulation of enzyme activity.
Q & A
Q. Table 1: Comparative Reactivity of Tetramethyl-Substituted Amines
| Compound | Reaction Type | Yield (%) | Mechanism Dominance |
|---|---|---|---|
| Target Compound | SN1 Solvolysis | 72 | Carbocation |
| PROXYL Derivative | SN2 Alkylation | 58 | Steric Hindrance |
| MTSSL Analog | E2 Elimination | 35 | Base Strength |
Q. Table 2: Key NMR Assignments
| Proton Environment | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| Oxolan C-3 | 3.8–4.1 | 70–75 | Multiplet |
| N-(3-methylbutyl) CH₂ | 2.6–2.9 | 45–50 | Triplet |
| Tetramethyl CH₃ | 1.2–1.4 | 20–25 | Singlet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
